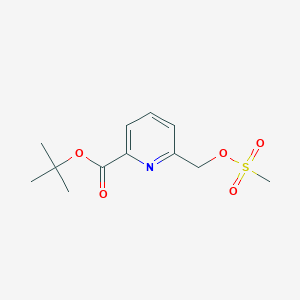
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group at the 2-position of the pyridine ring and a methylsulfonyloxymethyl group at the 6-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl pyridine-2-carboxylate.
Methylsulfonylation: The methylsulfonyloxymethyl group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This involves the use of a methylsulfonyl chloride reagent and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of pyridine-2-carboxylic acid with tert-butyl alcohol using industrial reactors.
Continuous Flow Methylsulfonylation: The methylsulfonylation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxymethyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyloxymethyl group, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester and methylsulfonyloxymethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)10-7-5-6-9(13-10)8-17-19(4,15)16/h5-7H,8H2,1-4H3 |
InChI Key |
XNZTXEWYXUHIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















